2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This spiro heterocyclic compound features a benzopyrazolo-oxazine core fused with a piperidine ring, substituted at the 2-position with a 4-ethoxyphenyl group and at the 1'-position with an ethyl moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-22(20-7-5-6-8-23(20)29-24)17-21(25-27)18-9-11-19(12-10-18)28-4-2/h5-12,22H,3-4,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMCMGBVUVQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a unique bicyclic structure that incorporates both a pyrazole and an oxazine ring. Its molecular formula is with a molecular weight of approximately 410.53 g/mol.
Preliminary studies suggest that the compound may interact with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors which could influence neuropharmacological outcomes.
- Signaling Pathways : Modulation of signaling cascades that are implicated in cancer and neurodegenerative diseases.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Testing : Compounds similar to 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives demonstrated effectiveness against fungal pathogens such as Candida albicans .
Anticancer Activity
Studies have suggested that spiro compounds can induce apoptosis in cancer cells:
- Cell Line Studies : In vitro assays on cancer cell lines revealed that these compounds can inhibit cell proliferation and induce cell cycle arrest .
- Mechanisms : The proposed mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Properties :
- Cancer Cell Studies :
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
